

6-Nitro-benzoxazole-2-thiol: A Comprehensive Technical Review

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Compound of Interest

Compound Name: **6-Nitro-benzoxazole-2-thiol**

Cat. No.: **B081354**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the current research landscape surrounding **6-Nitro-benzoxazole-2-thiol**, a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this review supplements direct findings with research on structurally related nitro-substituted benzoxazoles and benzothiazoles to offer a broader perspective on its potential therapeutic applications, synthesis, and mechanisms of action.

Physicochemical Properties

6-Nitro-benzoxazole-2-thiol is an aromatic heterocyclic compound. Its core structure consists of a benzene ring fused to an oxazole ring, with a nitro group at the 6-position and a thiol group at the 2-position.^[1] The presence of the electron-withdrawing nitro group is anticipated to significantly influence its chemical reactivity and biological activity.^[2]

Property	Value	Reference
CAS Number	14541-93-6	
Molecular Formula	C ₇ H ₄ N ₂ O ₃ S	
Molecular Weight	196.18 g/mol	
Canonical SMILES	C1=CC2=C(C=C1--INVALID-LINK--[O-])OC(=S)N2	
Appearance	Likely a yellow solid	

Synthesis and Experimental Protocols

The synthesis of **6-Nitro-benzoxazole-2-thiol** can be achieved through the cyclization of 2-amino-5-nitrophenol. A documented laboratory-scale protocol is provided below.

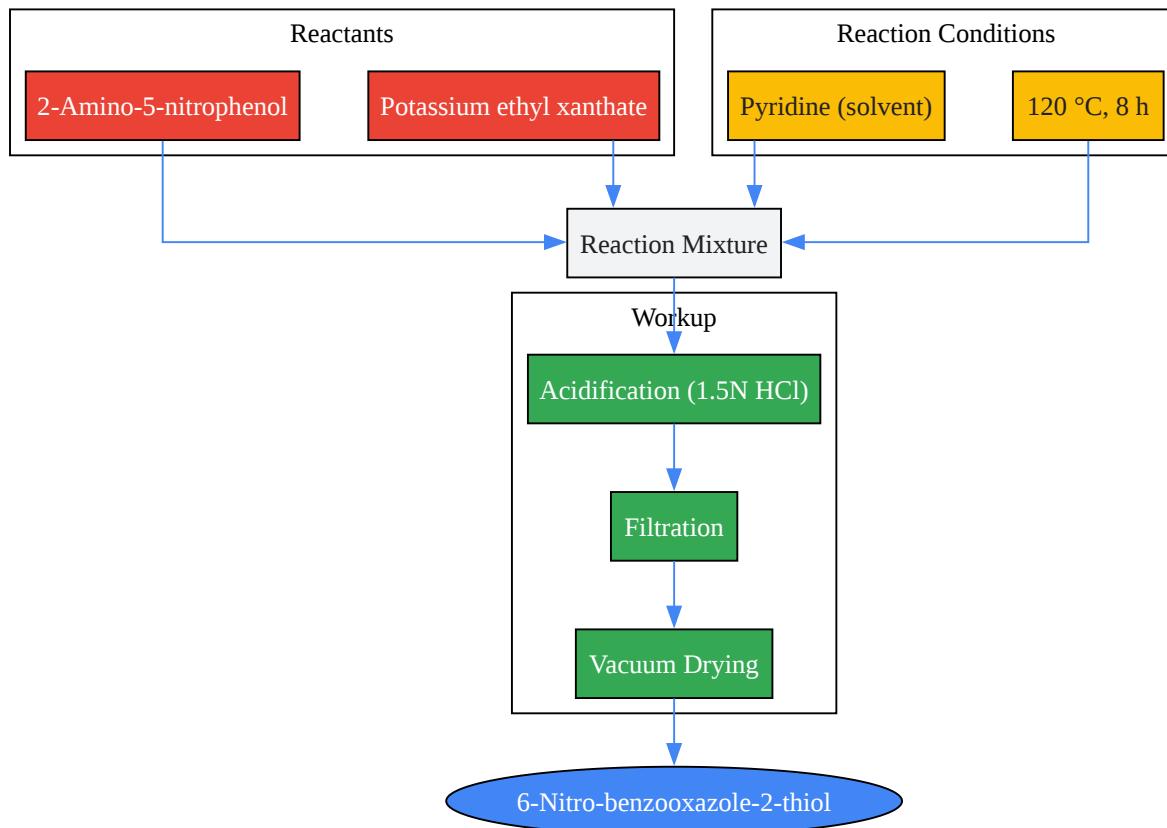
Synthesis of **6-Nitro-benzoxazole-2-thiol** from **2-Amino-5-nitrophenol**

A common and effective method for synthesizing the title compound involves the reaction of 2-amino-5-nitrophenol with potassium ethyl xanthate in pyridine.

Experimental Protocol:

- Combine 2-amino-5-nitrophenol (1 g, 6.48 mmol) and potassium ethyl xanthate (1.14 g, 7.13 mmol) in pyridine.
- Heat the reaction mixture at 120 °C for 8 hours.
- Upon completion of the reaction, acidify the mixture with 1.5N HCl.
- Collect the resulting solid precipitate by filtration.
- Dry the solid under a vacuum to yield **6-Nitro-benzoxazole-2-thiol**.

This protocol has a reported yield of 78%. The product can be characterized by mass spectrometry, with an expected (M+H)⁺ peak at m/z 197.18.

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Synthesis workflow for **6-Nitro-benzoxazole-2-thiol**.

Biological Activities and Quantitative Data

The benzoxazole scaffold is a prominent feature in many biologically active molecules.^[2] Derivatives are known to possess a wide range of therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. The presence of a 6-nitro group has often been associated with enhanced antimicrobial and anticancer effects in heterocyclic systems.^[2]

While specific quantitative biological data for **6-Nitro-benzoxazole-2-thiol** is scarce in the literature, one source indicates it possesses antitubercular activity. To provide a more comprehensive overview, the following tables summarize the activities of closely related nitro-substituted benzoxazole and benzothiazole derivatives.

Anticancer Activity of Related Compounds

Research on related nitro-benzoxazole derivatives has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) has shown potent activity against human melanoma.[\[3\]](#)

Compound	Cell Line	Activity Type	Value	Reference
6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX)	Me501 (Human Melanoma)	IC ₅₀	1.2 ± 0.1 μM	[3]
6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX)	A375 (Human Melanoma)	IC ₅₀	2.0 ± 0.2 μM	[3]
2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole	A549 (Human Lung Carcinoma)	IC ₅₀	28 nM	[4]

Antimicrobial Activity of Related Compounds

Nitro-substituted benzothiazole derivatives, which are structurally similar to the title compound, have shown promising activity against a range of bacterial strains.

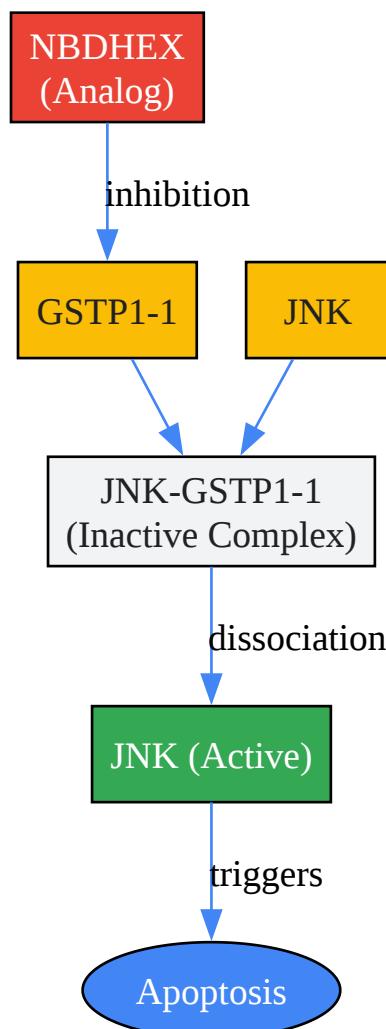
Compound	Bacterial Strain	Activity Type	Value	Reference
6-nitro benzothiazole derivative	Staphylococcus aureus	MIC	12.5 µg/mL	[5]
6-nitro benzothiazole derivative	Escherichia coli	MIC	25 µg/mL	[5]
6-nitro benzothiazole derivative	Staphylococcus aureus	MIC	6.25 µg/mL	[5]
6-nitro benzothiazole derivative	Escherichia coli	MIC	6.25 µg/mL	[5]

Potential Mechanism of Action

The precise mechanism of action for **6-Nitro-benzoxazole-2-thiol** has not been fully elucidated. However, studies on analogous compounds provide insights into potential biological targets and pathways.

The anticancer activity of the related compound NBDHEX is linked to its ability to inhibit glutathione transferase P1-1 (GSTP1-1).[\[3\]](#) This inhibition disrupts the complex between GSTP1-1 and c-Jun N-terminal Kinase (JNK), leading to the activation of JNK and subsequent apoptosis in tumor cells.[\[3\]](#) This suggests that **6-Nitro-benzoxazole-2-thiol** could potentially act through a similar pathway involving the modulation of key signaling proteins.

For antimicrobial action, other benzoxazole derivatives have been suggested to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.[\[6\]](#) The electron-withdrawing nature of the nitro group may also facilitate interactions with biological targets or participate in redox cycling, leading to cellular stress.[\[2\]](#)



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Hypothetical signaling pathway based on NBDHEX activity.

Experimental Protocols for Biological Evaluation

While specific protocols used for **6-Nitro-benzoxazole-2-thiol** are not detailed in the available literature, standard assays are employed to evaluate the biological activities of such compounds.

Protocol for Antiproliferative Activity (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability and can be used to determine the cytotoxic and antiproliferative effects of the compound on cancer cell lines.

Materials:

- **6-Nitro-benzooxazole-2-thiol**
- Cancer cell lines (e.g., A549, MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
- Prepare serial dilutions of **6-Nitro-benzooxazole-2-thiol** in the cell culture medium.
- Remove the existing medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
- Incubate the plate for a specified period (e.g., 48 or 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
- Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the control and determine the IC_{50} value (the concentration that inhibits 50% of cell growth).^[7]

Protocol for Antimicrobial Screening (Broth Dilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.^[8]

Materials:

- **6-Nitro-benzoxazole-2-thiol**
- Bacterial strains (e.g., *S. aureus*, *E. coli*)
- Appropriate broth medium (e.g., Mueller-Hinton Broth)
- Sterile 96-well plates
- Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

- Prepare a stock solution of **6-Nitro-benzoxazole-2-thiol** in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the compound in the broth medium directly in the wells of a 96-well plate.
- Add a standardized bacterial inoculum to each well.
- Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Incubate the plate at 37°C for 18-24 hours.
- Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

6-Nitro-benzoxazole-2-thiol belongs to a class of heterocyclic compounds with significant therapeutic potential. While research directly focused on this molecule is limited, the available data on its synthesis and the broader biological activities of its analogs—particularly in the realms of anticancer and antimicrobial applications—suggest that it is a valuable candidate for further investigation. The presence of the 6-nitro group is a key structural feature that likely enhances its biological profile. Future research should aim to quantify its activity against a wider range of cancer cell lines and microbial pathogens and to elucidate its specific molecular targets and mechanisms of action.

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